molecular formula C17H34N2O2 B10972234 N,N,N',N'-tetrapropylpentanediamide

N,N,N',N'-tetrapropylpentanediamide

Cat. No.: B10972234
M. Wt: 298.5 g/mol
InChI Key: XTANHGYWUMQICJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • One synthetic route involves reacting ethylenediamine with propylamine to form the amide.
    • The reaction can be represented as:

      NH2CH2CH2NH2+4CH3CH2NH2N,N,N’,N’-tetrapropylpentanediamide\text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 4\text{CH}_3\text{CH}_2\text{NH}_2 \rightarrow \text{N,N,N',N'-tetrapropylpentanediamide} NH2​CH2​CH2​NH2​+4CH3​CH2​NH2​→N,N,N’,N’-tetrapropylpentanediamide

    • The compound can be purified by distillation with sodium.
    • Industrial production methods may vary, but the basic synthetic approach remains consistent.
  • Chemical Reactions Analysis

    • N,N,N’,N’-tetrapropylpentanediamide can undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents include oxidizing agents like potassium permanganate (for oxidation) and reducing agents like lithium aluminum hydride (for reduction).
    • Major products depend on the specific reaction conditions and the functional groups involved.
  • Scientific Research Applications

    • In chemistry , this compound may serve as a building block for more complex molecules.
    • In biology , it could be used in studies related to ligand-receptor interactions or as a model compound.
    • In medicine , research might explore its potential as a drug candidate or probe for specific biological processes.
    • In industry , applications could range from catalysis to materials science.
  • Mechanism of Action

    • The exact mechanism by which N,N,N’,N’-tetrapropylpentanediamide exerts its effects would depend on its specific applications.
    • It could interact with molecular targets or pathways relevant to its intended use.
  • Comparison with Similar Compounds

    Remember that N,N,N’,N’-tetrapropylpentanediamide’s significance lies in its potential applications across various scientific domains

    Properties

    Molecular Formula

    C17H34N2O2

    Molecular Weight

    298.5 g/mol

    IUPAC Name

    N,N,N',N'-tetrapropylpentanediamide

    InChI

    InChI=1S/C17H34N2O2/c1-5-12-18(13-6-2)16(20)10-9-11-17(21)19(14-7-3)15-8-4/h5-15H2,1-4H3

    InChI Key

    XTANHGYWUMQICJ-UHFFFAOYSA-N

    Canonical SMILES

    CCCN(CCC)C(=O)CCCC(=O)N(CCC)CCC

    Origin of Product

    United States

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